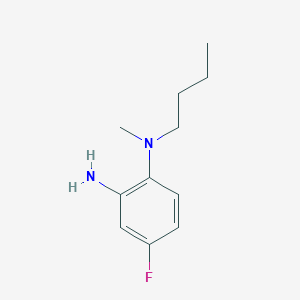

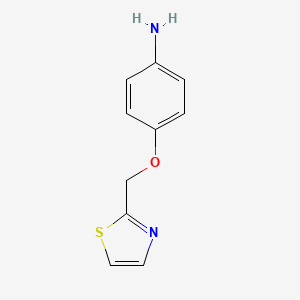

![molecular formula C13H16F3NO3S B1416417 Spiro[4,5-dihidrotieno[2,3-c]pirano-7,4'-piperidina]; ácido 2,2,2-trifluoroacético CAS No. 1307248-40-3](/img/structure/B1416417.png)

Spiro[4,5-dihidrotieno[2,3-c]pirano-7,4'-piperidina]; ácido 2,2,2-trifluoroacético

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic framework, which is characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H16F3NO3S and a molecular weight of 323.33 g/mol.Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Espirocíclicos Bioactivos

Los compuestos espirocíclicos como Spiro[4,5-dihidrotieno[2,3-c]pirano-7,4’-piperidina] son de gran interés en la química medicinal debido a su prometedora actividad biológica. La rigidez inherente de los compuestos espirocíclicos puede conducir a una disminución de la entropía conformacional, lo cual es ventajoso al interactuar con los objetivos moleculares . Este compuesto puede servir como un bloque de construcción para la síntesis de varias moléculas bioactivas, incluyendo antibióticos y otros agentes farmacológicamente activos.

Síntesis Orgánica: Bloques de Construcción para Compuestos Heterocíclicos

El marco espirocíclico de este compuesto lo convierte en un precursor valioso en la síntesis de estructuras heterocíclicas complejas. Se puede utilizar para construir diversos espiro-heterociclos, que son cruciales en el desarrollo de nuevas entidades químicas con propiedades terapéuticas .

Fotocromismo: Desarrollo de Materiales Fotorresponsivos

Los espiro-piranos son conocidos por sus propiedades fotocrómicas, que les permiten cambiar de color al exponerse a la luz. Esta característica se puede aprovechar para crear materiales fotorresponsivos que tienen aplicaciones en áreas médicas y tecnológicas, como ventanas inteligentes y almacenamiento de datos ópticos .

Farmacología: Moduladores del Receptor Sigma

Se ha identificado que los compuestos relacionados con Spiro[4,5-dihidrotieno[2,3-c]pirano-7,4’-piperidina] tienen actividad farmacológica hacia los receptores sigma. Estos receptores están implicados en la patofisiología de enfermedades como la esquizofrenia y los trastornos del dolor. Por lo tanto, los derivados de este compuesto podrían explorarse para el tratamiento de la psicosis o el dolor .

Mecanismo De Acción

Target of Action

The primary target of this compound is APOL1 , a protein that plays a crucial role in lipid metabolism and autophagy . This protein is associated with several diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

Mode of Action

The compound acts as an inhibitor of APOL1 . By binding to the APOL1 protein, it prevents the protein from performing its normal function, thereby altering the progression of diseases associated with APOL1 .

Biochemical Pathways

The inhibition of APOL1 disrupts the normal functioning of lipid metabolism and autophagy pathways . This disruption can lead to changes in cell behavior and can potentially slow down the progression of diseases associated with APOL1 .

Pharmacokinetics

The compound’s molecular weight and logp value suggest that it may have good bioavailability .

Result of Action

The inhibition of APOL1 by this compound can lead to a decrease in the progression of diseases associated with APOL1, such as pancreatic cancer, FSGS, and NDKD . This can result in improved patient outcomes .

Análisis Bioquímico

Biochemical Properties

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the sigma receptor, which is involved in various neurological processes . This interaction suggests that Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid could be used in the treatment of psychosis and pain . Additionally, it has been found to interact with the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in pain modulation .

Cellular Effects

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis in cancer cells . This indicates its potential as an antiproliferative agent against cancer cells.

Molecular Mechanism

At the molecular level, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the sigma receptor and the NOP receptor, leading to changes in gene expression and enzyme activity . Additionally, it has shown inhibitory potential against the latent Mycobacterium tuberculosis enzyme lysine ε-amino transferase, suggesting its use in treating tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy plateaus at certain dosages, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism has been studied to understand its biotransformation and the resulting metabolites, which can influence its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSVZAEDYDEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307248-40-3 | |

| Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)

![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)

![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)

![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)